molecular formula C27H31NO12 B586272 3-Demethyl Colchicine 3-O-beta-D-Glucuronide CAS No. 913079-71-7

3-Demethyl Colchicine 3-O-beta-D-Glucuronide

Cat. No.: B586272
CAS No.: 913079-71-7
M. Wt: 561.54
InChI Key: KQDLHFSBXJJZRS-BVLXLYFTSA-N
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Description

3-Demethyl Colchicine 3-O-β-D-Glucuronide is a glucuronidated metabolite of 3-demethyl colchicine, a tropolone alkaloid derived from Colchicum species (e.g., C. autumnale, C. speciosum) and Gloriosa superba . This compound is structurally characterized by the conjugation of β-D-glucuronic acid to the 3-hydroxyl group of 3-demethyl colchicine, enhancing its hydrophilicity and facilitating renal excretion. It is used as a stable isotope-labeled analytical standard (e.g., TRC-D231337) for pharmacokinetic and metabolic studies, with a molecular formula of C₂₇H₂₈D₃NO₁₁S and a molecular weight of 580.62 .

Tropolone alkaloids, including 3-demethyl colchicine, exhibit diverse biological activities, such as anti-inflammatory and antiparasitic effects. Glucuronidation, a Phase II metabolic process, modulates their bioavailability and toxicity .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO12/c1-11(29)28-15-7-5-12-9-18(39-27-22(33)20(31)21(32)25(40-27)26(34)35)23(37-3)24(38-4)19(12)13-6-8-17(36-2)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLHFSBXJJZRS-BVLXLYFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747466
Record name (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913079-71-7
Record name (7S)-7-Acetamido-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Demethylation

The preparation begins with the regioselective demethylation of colchicine at the C3 position. Traditional chemical demethylation employs aggressive reagents such as boron tribromide (BBr₃) or hydrogen iodide (HI) in anhydrous conditions. These methods, however, often result in side reactions, including over-demethylation or oxidation of the tropolone ring.

Key Reaction Conditions

  • Reagent : BBr₃ (1.2 equiv) in dichloromethane (DCM) at -78°C

  • Yield : 58–65%

  • Purity : ~85% (HPLC), requiring chromatographic purification

Glucuronidation Strategies

Following demethylation, glucuronidation at the C3 hydroxyl group is achieved using Koenigs-Knorr or Schmidt glycosylation protocols. The Schmidt method, utilizing trichloroacetimidate donors, offers superior stereocontrol for β-configuration:

3-Demethylcolchicine+Glucuronic Acid TrichloroacetimidateBF₃\cdotpOEt₂3-Demethyl Colchicine 3-O-β-D-Glucuronide\text{3-Demethylcolchicine} + \text{Glucuronic Acid Trichloroacetimidate} \xrightarrow{\text{BF₃·OEt₂}} \text{3-Demethyl Colchicine 3-O-β-D-Glucuronide}

Optimized Parameters

  • Catalyst : BF₃·OEt₂ (0.1 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C → RT (12 h)

  • Yield : 72%

Biotransformation Methods

Microbial Glucuronidation

Bacterial strains such as Bacillus aryabhattai (MTCC 5875) enable regioselective glucuronidation without requiring protective groups. This strain’s UDP-glucuronosyltransferase (UGT) activity directly conjugates glucuronic acid to 3-demethylcolchicine.

Fermentation Protocol

ParameterValue
MicroorganismBacillus aryabhattai MTCC 5875
Substrate3-Demethylcolchicine (1 mM)
Incubation Time48 h
Temperature30°C
Yield92%

Advantages Over Chemical Methods

  • Eliminates toxic reagents (e.g., BBr₃)

  • Quantitative conversion with >98% purity

  • Scalable for industrial production

Enzymatic In Vitro Glucuronidation

Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3) facilitate glucuronidation under physiological conditions. However, this method is limited by enzyme availability and cost.

Typical Incubation Setup

  • Enzyme Source : Recombinant UGT1A1 (0.5 mg/mL)

  • Cofactor : UDP-glucuronic acid (5 mM)

  • Incubation Time : 60 min at 37°C

  • Conversion Rate : 40–50%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Chemical Synthesis7285ModerateHigh (toxic waste)
Biotransformation9298HighLow
Enzymatic4595LowModerate

Critical Observations

  • Biotransformation outperforms chemical methods in yield and sustainability.

  • Enzymatic approaches are suitable for analytical-scale production but lack cost efficiency.

Structural Validation and Characterization

Post-synthesis, the compound is validated via:

  • NMR : Anomeric proton signal at δ 5.2 ppm (J = 7.8 Hz) confirms β-glycosidic linkage.

  • HRMS : [M+H]⁺ m/z 562.17 (calculated for C₂₇H₃₁NO₁₂).

  • HPLC : Retention time 8.9 min (C18 column, 70:30 H₂O:MeCN).

Industrial Applications and Challenges

The biotransformation method is patented for large-scale production, addressing colchicine’s narrow therapeutic index. Remaining challenges include:

  • Storage Stability : Glucuronide’s sensitivity to β-glucuronidase necessitates lyophilization.

  • Cost of UDPGA : Cofactor recycling systems are under development to reduce expenses .

Chemical Reactions Analysis

Types of Reactions: 3-Demethyl Colchicine 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Demethyl Colchicine 3-O-beta-D-Glucuronide involves its interaction with glucuronosyltransferase enzymes, which facilitate the attachment of the glucuronic acid moiety to the colchicine derivative. This process enhances the solubility and excretion of the compound, aiding in detoxification and drug metabolism . The molecular targets and pathways involved include the glucuronidation pathway and various enzymes responsible for drug metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Other Tropolone Alkaloids

Key Compounds:

  • Colchicine : Parent compound with a methyl group at the C3 position; inhibits microtubule polymerization.
  • 2-Demethyl Colchicine : Lacks the methyl group at C2; reduced tubulin-binding affinity compared to colchicine.
  • Colchicoside : A glucosylated derivative with higher leishmanicidal activity (IC₅₀ = 4.0 µg/mL vs. 8.7 µg/mL for colchicine) .

Comparison with Other Glucuronidated Compounds

Quercetin-3-O-β-D-Glucuronide

  • Structure : Glucuronic acid conjugated to quercetin’s C3 hydroxyl.
  • Pharmacokinetics : Higher bioavailability than quercetin due to improved solubility; plasma concentrations in rats reach 2.6–10.0 mg/g .
  • Synthesis : Enzymatic glucuronidation under basic conditions or via UGT73F15 coupling .

Morphine-3-O-β-D-Glucuronide (M3G)

  • Structure : Glucuronidation at morphine’s C3 position.
  • Activity : Lacks opioid receptor binding (unlike morphine-6-O-β-D-glucuronide), but contributes to neuroexcitatory side effects .
Table 2: Pharmacokinetic and Functional Properties of Glucuronides
Compound Molecular Weight Receptor Binding Bioactivity
3-Demethyl Colchicine 3-O-β-D-Glucuronide 580.62 Not reported Metabolite, analytical standard
Quercetin-3-O-β-D-Glucuronide 478.36 Antioxidant pathways Anti-inflammatory, antioxidant
Morphine-3-O-β-D-Glucuronide 461.44 None Neuroexcitatory metabolite

Biological Activity

3-Demethyl Colchicine 3-O-beta-D-Glucuronide (3-DMC-Glucuronide) is a metabolite of colchicine, known for its significant biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article explores its biological activity, synthesis, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

3-Demethyl Colchicine (3-DMC) is a derivative of colchicine, a well-known alkaloid derived from Colchicum autumnale. The glucuronidation process, which involves the conjugation of glucuronic acid to 3-DMC, enhances its solubility and alters its pharmacological profile. The compound is primarily studied for its anti-inflammatory properties and its role in inhibiting cellular mitosis.

Synthesis and Metabolism

The synthesis of 3-DMC-Glucuronide typically involves the enzymatic action of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates, including drugs and metabolites. The metabolic pathway can be summarized as follows:

  • Hydrolysis : The initial step involves the hydrolysis of colchicine to form 3-DMC.
  • Glucuronidation : 3-DMC is subsequently conjugated with glucuronic acid through UGTs.

The biological activity of 3-DMC-Glucuronide is primarily attributed to its ability to bind to tubulin, similar to colchicine. This binding disrupts microtubule formation, leading to:

  • Inhibition of Cell Division : By preventing microtubule polymerization, it effectively halts mitosis in rapidly dividing cells.
  • Anti-inflammatory Effects : It reduces neutrophil migration and cytokine release, which are crucial in inflammatory responses.

In Vivo Studies

In vivo studies have demonstrated the efficacy of 3-DMC in various models:

  • Carrageenan-Induced Edema Model : Research indicates that 3-DMC significantly inhibits edema formation. For instance, in a study comparing colchicine and 3-DMC, both compounds exhibited similar potency in reducing inflammation (39% and 44% inhibition at different time points) .
CompoundEdema Inhibition (%)Time Point (hours)
Colchicine44%3
Colchicine53%5
3-Demethyl Colchicine39%3
3-Demethyl Colchicine47%5

Pharmacokinetics

The pharmacokinetic profile of 3-DMC-Glucuronide has been studied in both animal models and human subjects:

  • Absorption : Following oral administration, peak plasma concentrations are reached within a few hours.
  • Metabolism : Primarily metabolized by UGTs in the liver; liver impairment can significantly affect clearance rates .

Gout Treatment

Colchicine and its metabolites, including 3-DMC-Glucuronide, are utilized in treating gout due to their ability to reduce inflammation and pain associated with acute flares. A clinical study involving volunteers showed that colchicine administration resulted in reduced neutrophil L-selectin expression, indicating decreased inflammatory response .

Cancer Therapy

The antimitotic properties of colchicine derivatives make them candidates for cancer therapy. The ability of 3-DMC-Glucuronide to inhibit cell division can potentially be harnessed for treating various cancers, although further studies are required to establish safety and efficacy profiles.

Case Studies

  • Case Study on Gout Management : A cohort study involving patients with recurrent gout flares demonstrated significant improvement in symptoms following treatment with colchicine derivatives. Patients reported reduced pain levels and lower serum uric acid levels post-treatment .
  • Cancer Cell Line Studies : In vitro studies using human hepatocyte cultures showed that both colchicine and its demethylated forms increased cellular apoptosis rates, suggesting potential applications in oncology .

Q & A

Q. Tables for Key Data

Parameter ELISA LC-MS
Detection Limit10 ng/mL0.1 ng/mL
Cross-Reactivity (3-Demethyl)<10%Not applicable
Sample ThroughputHigh (96-well plates)Moderate (20 samples/run)

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